molecular formula C25H43NO18 B1140619 Acarbose CAS No. 56810-94-0

Acarbose

Cat. No. B1140619
CAS RN: 56810-94-0
M. Wt: 645.6
InChI Key:
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Description

Acarbose is an alpha-glucosidase inhibitor used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes mellitus . It lowers blood sugar by preventing the breakdown of starch into sugar . It may be used alone or in combination with another type of oral diabetes medicine called a sulfonylurea .


Synthesis Analysis

Acarbose production has been enhanced through genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD . The regulation of metabolic pathways was performed to retain more glucose-1-phosphate for acarbose synthesis by weakening the glycogen synthesis pathway and strengthening the glycogen degradation pathway .


Molecular Structure Analysis

The molecular structure of Acarbose is complex and detailed information about it can be found on various chemical databases .


Chemical Reactions Analysis

A mechanistic study of the poorly understood pathway by which the inhibitor acarbose is enzymatically rearranged by human pancreatic alpha-amylase has been conducted . The study involved structurally examining the binding modes of the related inhibitors isoacarbose and acarviosine-glucose, and by novel kinetic measurements of all three inhibitors under conditions that demonstrate this rearrangement process .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acarbose can be found on various chemical databases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Acarbose involves the coupling of a pseudotrisaccharide with a glucose derivative. The pseudotrisaccharide is synthesized from a disaccharide and a monosaccharide. The glucose derivative is obtained from a glucose molecule through a series of reactions. The two compounds are then coupled together to form Acarbose.", "Starting Materials": [ "Sucrose", "Glucose", "Phenylhydrazine", "Sodium nitrite", "Sodium borohydride", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Chloroacetyl chloride", "Triethylamine", "Sodium methoxide", "Methyl iodide", "Ethyl iodide", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Dimethyl sulfoxide", "Methanesulfonic acid", "Sodium azide", "Sodium periodate", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Sucrose is reacted with phenylhydrazine and sodium nitrite to form a pseudotrisaccharide intermediate.", "The pseudotrisaccharide intermediate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is acetylated with acetic anhydride and acetic acid to form the corresponding acetate.", "The acetate is treated with sodium hydroxide to form the corresponding glucose derivative.", "Glucose is reacted with chloroacetyl chloride and triethylamine to form the corresponding chloroacetate.", "The chloroacetate is treated with sodium methoxide to form the corresponding methyl ether.", "The methyl ether is reacted with methyl iodide or ethyl iodide to form the corresponding iodide.", "The iodide is reacted with benzyl bromide to form the corresponding benzyl ether.", "The benzyl ether is reduced with sodium cyanoborohydride to form the corresponding alcohol.", "The alcohol is treated with sodium hydride and tetrahydrofuran to form the corresponding alkoxide.", "The alkoxide is reacted with the glucose derivative to form Acarbose.", "The Acarbose is purified using various techniques such as column chromatography, recrystallization, and HPLC." ] }

CAS RN

56810-94-0

Product Name

Acarbose

Molecular Formula

C25H43NO18

Molecular Weight

645.6

Origin of Product

United States

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